N-(4-ethylphenyl)ethanesulfonamide

Description

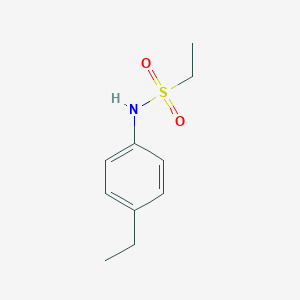

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N-(4-ethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

LPTBXLTZPPIOLX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Ethylphenyl Ethanesulfonamide

Established Synthetic Pathways for N-(4-ethylphenyl)ethanesulfonamide and Closely Related Analogues

The synthesis of this compound and its analogues generally follows established protocols for the formation of sulfonamide bonds. The most common and direct method involves the reaction of an appropriately substituted aniline (B41778) with a sulfonyl chloride in the presence of a base.

A primary route for the synthesis of N-arylsulfonamides is the condensation of an arylamine with a sulfonyl chloride. nih.gov In the case of this compound, this would involve the reaction of 4-ethylaniline (B1216643) with ethanesulfonyl chloride. Pyridine (B92270) is often used as the solvent and base to neutralize the hydrochloric acid byproduct.

Variations of this method have been employed for the synthesis of structurally related compounds. For instance, the synthesis of (E)-N-aryl-2-arylethenesulfonamides has been achieved by condensing various anilines with chlorosulfonylacetic acid ethyl ester, followed by hydrolysis and subsequent reaction steps. nih.gov Another example involves the synthesis of N-methyl-1H-indole-5-ethanesulfonamide, a key intermediate for Naratriptan hydrochloride. This synthesis can be achieved by reacting 1H-indole-5-aryl ethanesulfonamide (B75362) with methylamine (B109427) or by a Heck-type reaction between 5-bromoindole (B119039) and N-methyl vinyl sulfonamide followed by reduction. google.com These examples highlight the versatility of the sulfonamide formation reaction and its applicability to a range of substituted anilines and sulfonylating agents.

An alternative approach for creating sulfonamide linkages involves intramolecular cyclization reactions. For example, the synthesis of 3,4-dihydro-2,1-benzothiazine 2,2-dioxides can be achieved from N-methyl 2-(aryl)ethanesulfonamides using (diacetoxyiodo)arenes. acs.orgresearchgate.net This method demonstrates the potential for creating more complex, cyclic sulfonamide structures from simpler acyclic precursors.

A summary of common synthetic strategies for related sulfonamides is presented in the table below.

| Starting Materials | Reagents | Product Type | Reference |

| Anilines, Sulfonyl Chlorides | Pyridine or other base | N-Arylsulfonamides | nih.gov |

| 2-Fluoro-benzonitriles, Hydrazine hydrate | KOH, 3-cyanobenzyl chloride | N1-substituted indazoles | acs.org |

| N-Aryl-o-toluenesulfonamide, Aryl aldehydes | TMSCl, NaI, MeCN | Benzosultams | researchgate.net |

| 5-Bromoindole, N-methyl vinyl sulfonamide | Palladium acetate, tri-o-tolyl phosphine | N-methyl-1H-indole-5-ethenesulfonamide | google.com |

Rational Design and Synthesis Strategies for this compound Scaffold Modifications

The rational design of modifications to the this compound scaffold is guided by structure-activity relationship (SAR) studies aimed at enhancing biological activity and optimizing physicochemical properties. nih.govbenthamdirect.comresearchgate.net The core structure presents several points for modification: the ethyl group on the phenyl ring, the phenyl ring itself, and the ethanesulfonyl group.

Modifications of the Aryl Group: SAR studies on various arylsulfonamides have shown that the nature and position of substituents on the aryl ring significantly influence biological activity. acs.orgresearchgate.netbohrium.com For the this compound scaffold, modifications could include:

Altering the ethyl group: Replacing the ethyl group with other alkyl chains of varying lengths, branched alkyl groups, or cyclic moieties can modulate lipophilicity and steric interactions with a biological target.

Introducing other substituents: The addition of electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the molecule and introduce new hydrogen bonding or other interactions. For example, in a series of indazole arylsulfonamides, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be potent. acs.org Similarly, a study on aryl sulfonamides targeting breast cancer cell lines found that an electron-withdrawing nitro group enhanced antiproliferative activity. bohrium.com

Replacing the phenyl ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties.

The table below summarizes potential modifications and their rationale based on studies of related sulfonamides.

| Modification Site | Potential Modification | Rationale | Supporting Evidence |

| 4-Ethylphenyl group | Varying alkyl substituents | Modulate lipophilicity and steric fit | General medicinal chemistry principles |

| 4-Ethylphenyl group | Introduction of polar groups (e.g., -OH, -NH2) | Enhance solubility and hydrogen bonding | acs.orgbohrium.com |

| 4-Ethylphenyl group | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Alter electronic properties and metabolic stability | bohrium.com |

| Ethanesulfonyl group | Replacement of ethyl with other alkyl/aryl groups | Modulate acidity and steric bulk | acs.org |

Advanced Approaches in Stereoselective Synthesis of Ethanesulfonamide Derivatives

The introduction of chirality into ethanesulfonamide derivatives can lead to compounds with improved potency and selectivity. rijournals.comresearchgate.net Advanced stereoselective synthetic methods are crucial for accessing enantiomerically pure sulfonamides.

One powerful strategy involves the addition of sulfonyl anions to chiral N-sulfinyl imines. This method allows for the highly stereoselective synthesis of β-amino sulfones and sulfonamides. figshare.comacs.org The reaction proceeds with good to excellent yields and diastereoselectivity, providing access to mono- and disubstituted β-amino sulfonamides. The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the sulfonyl anion to one face of the imine.

Another approach is the use of chiral catalysts in reactions that form or modify the sulfonamide structure. For example, palladium-catalyzed enantioselective N-allylation has been used to synthesize N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov This method utilizes a chiral palladium catalyst to control the atroposelective introduction of an allyl group. Similarly, chiral aldehyde catalysts have been employed in cascade reactions to produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.orgrsc.orgresearchgate.net

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. drexel.edu For instance, (1S)-(+)-10-camphorsulfonamide, an optically active sulfonamide, can be used as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. drexel.edu

The following table highlights some advanced stereoselective methods applicable to the synthesis of chiral ethanesulfonamide derivatives.

| Method | Key Feature | Product Type | Reference |

| Addition to Chiral N-Sulfinyl Imines | Use of a chiral sulfinyl group to direct stereochemistry | β-Amino sulfones and sulfonamides | figshare.comacs.org |

| Chiral Palladium-Catalyzed N-Allylation | Atroposelective synthesis of axially chiral compounds | N-C Axially chiral sulfonamides | nih.gov |

| Chiral Aldehyde-Mediated Cascade Reaction | Asymmetric Michael addition/spiroannulation/ring cleavage | Optically active Δ(1)-pyrroline sulfonamides | rsc.orgrsc.orgresearchgate.net |

| Chiral Auxiliaries | Use of a covalently attached chiral molecule | Enantiomerically enriched sulfonamides | drexel.edu |

Investigation of Prodrug Strategies and Bioisosteric Replacements in this compound Development

Prodrug and bioisosteric replacement strategies are employed to overcome pharmacokinetic challenges and to fine-tune the pharmacological profile of lead compounds. drughunter.com

Prodrug Strategies: The sulfonamide group can be derivatized to create prodrugs that release the active parent compound in vivo. A common approach is the N-acylation of the sulfonamide nitrogen. researchgate.net These N-acylsulfonamide prodrugs can exhibit improved solubility and can be designed to be metabolically cleaved to regenerate the active sulfonamide. For example, a prodrug strategy for the cyclin-dependent kinase inhibitor JNJ-7706621 involved N-acylation of a sulfonamide substituent with tails containing solubilizing groups. researchgate.net

Another prodrug strategy involves the formation of azo derivatives. derpharmachemica.com Azo-linked prodrugs of sulfonamides can be designed for colon-specific delivery, where the azo bond is cleaved by azoreductase enzymes produced by the gut microbiota, releasing the active sulfonamide. derpharmachemica.com

Bioisosteric Replacements: Bioisosterism involves the substitution of a functional group with another group that has similar physicochemical or steric properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.comnih.gov

For the this compound scaffold, several bioisosteric replacements can be considered:

Sulfonamide Group Bioisosteres: The sulfonamide group can be replaced with other acidic moieties. The N-acylsulfonamide group itself is often considered a bioisostere of a carboxylic acid. cardiff.ac.uk Other potential replacements include sulfonimidamides and sulfoximines, which are aza-analogues of sulfonamides and sulfones, respectively. researchgate.netdrughunter.com These replacements can alter the acidity, hydrogen bonding capacity, and metabolic stability of the molecule.

Ethyl Group Bioisosteres: The ethyl group on the phenyl ring can be replaced with other substituents of similar size and lipophilicity, such as a cyclopropyl (B3062369) group or a trifluoromethyl group, to explore different steric and electronic interactions.

The table below provides examples of prodrug and bioisosteric strategies relevant to sulfonamides.

| Strategy | Modification | Purpose | Reference |

| Prodrug | N-Acylation of sulfonamide | Improve solubility and control release | researchgate.net |

| Prodrug | Azo-linked sulfonamide | Colon-specific delivery | derpharmachemica.com |

| Bioisosteric Replacement | Sulfonamide to Sulfonimidamide/Sulfoximine | Modulate acidity and metabolic stability | researchgate.netdrughunter.com |

| Bioisosteric Replacement | Phenyl to Heteroaryl | Alter binding interactions and physicochemical properties | acs.org |

Computational Chemistry and Theoretical Investigations of N 4 Ethylphenyl Ethanesulfonamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applicationsbohrium.comacs.orgrsc.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. rsc.org For N-(4-ethylphenyl)ethanesulfonamide, DFT calculations provide a foundational understanding of its electronic structure and reactivity. These calculations are crucial for predicting how the molecule will behave in different chemical environments and for designing new derivatives with enhanced properties. rsc.org

Molecular Structure Optimization and Conformational Analysis of N-(4-ethylphenyl)ethanesulfonamidemdpi.com

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. Molecular structure optimization using DFT allows for the determination of the most stable conformers of this compound. This process involves calculating the potential energy of various spatial arrangements of the atoms to identify the lowest energy state. mdpi.com

Conformational analysis of related sulfonamide derivatives has shown that the geometry around the sulfonamide linkage is critical for biological activity. researchgate.net For instance, studies on similar compounds have revealed that specific dihedral angles between the phenyl ring and the sulfonamide group can influence binding affinity to target proteins. mdpi.com Understanding the preferred conformations of this compound is a key step in predicting its pharmacological profile.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysisacs.orgnih.govmalayajournal.org

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. malayajournal.org For this compound, the distribution of these orbitals highlights the regions of the molecule most likely to participate in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution across a molecule. uni-muenchen.deresearchgate.net It helps to identify the electrophilic and nucleophilic sites, which are regions of positive and negative electrostatic potential, respectively. malayajournal.orgresearchgate.net In the MEP map, red areas indicate electron-rich regions (nucleophilic), while blue areas denote electron-deficient regions (electrophilic). researchgate.net This information is instrumental in predicting how this compound will interact with other molecules, including biological macromolecules like proteins and DNA. researchgate.net

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. libretexts.org | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. libretexts.org | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. malayajournal.org | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The spatial distribution of charge in a molecule. uni-muenchen.de | Identifies sites for electrophilic and nucleophilic attack. |

Theoretical Spectroscopic Property Predictions (e.g., Vibrational Analysis)smolecule.com

DFT calculations can also be used to predict the spectroscopic properties of this compound, such as its vibrational frequencies (infrared and Raman spectra). By simulating these spectra, researchers can compare them with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net This theoretical analysis aids in the structural elucidation of newly synthesized compounds and provides a deeper understanding of the bonding within the molecule.

Molecular Modeling and Simulation Techniques for this compound

Building on the foundation of quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological targets.

Molecular Docking Studies for Target Identification and Binding Mode Analysisacs.orgnih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jbcpm.com This method is instrumental in identifying potential biological targets for this compound and in understanding the specific interactions that stabilize the ligand-protein complex. plos.org

For example, docking studies on similar sulfonamide-containing compounds have revealed their potential to inhibit enzymes like cholinesterases, which are relevant targets in Alzheimer's disease. researchgate.net The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein are key determinants of its inhibitory activity. plos.org

Table 2: Illustrative Molecular Docking Parameters

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the target. | A lower value indicates a stronger and more favorable interaction. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Crucial for the specificity and stability of ligand binding. plos.org |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamicsresearchgate.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. These simulations can confirm the stability of the binding mode predicted by docking and highlight key residues involved in the interaction.

Chemoinformatic Approaches in this compound Research

Chemoinformatics plays a crucial role in the analysis of this compound and its analogs by managing and analyzing their chemical data to correlate structure with function. These approaches are particularly valuable in identifying quantitative structure-activity relationships (QSAR), which are essential for predicting the biological activity of novel compounds.

Research into derivatives of this compound has highlighted the importance of the 4-ethylphenyl group. For instance, in studies related to potential therapeutic agents for Alzheimer's disease, the presence of the 4-ethylphenyl moiety in related structures was suggested to enhance their inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Specifically, a derivative, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant inhibitory potential. researchgate.net

Chemoinformatic tools are employed to calculate various molecular descriptors for this compound and its derivatives. These descriptors, which can be categorized as electronic, steric, or hydrophobic, are used to build predictive models. While specific, comprehensive chemoinformatic databases for this compound are not extensively published, the general approach involves the parameters listed in the table below.

Table 1: Key Chemoinformatic Descriptors in Sulfonamide Research

| Descriptor Category | Examples of Descriptors | Relevance to Drug Discovery |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Influences molecular interactions, reactivity, and binding affinity. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Affects how the molecule fits into a biological target. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Predicts solubility, permeability, and distribution in the body. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and shape of the molecule. |

This table is a representative example of chemoinformatic descriptors used in the study of sulfonamide derivatives.

Structure Activity Relationship Sar Studies of N 4 Ethylphenyl Ethanesulfonamide and Its Analogues

Elucidating Key Structural Features for Biological Activity in N-(4-ethylphenyl)ethanesulfonamide Derivatives

The biological activity of this compound derivatives is intrinsically linked to the specific arrangement and nature of their constituent parts: the ethanesulfonamide (B75362) moiety, the N-phenyl ring, and the substituents on this ring. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related N-aryl sulfonamides, such as N-aryl-2-arylethenesulfonamides, which have been investigated for their anticancer properties.

For N-aryl sulfonamides, the sulfonamide linkage (-SO2NH-) is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. The nitrogen atom and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The geometry and electronic properties of this group are pivotal for target binding.

The N-phenyl ring provides a scaffold for positioning various substituents that can modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. The 4-ethyl group in this compound is a key lipophilic and steric feature. Its size and placement influence how the molecule fits into a binding pocket and can contribute to hydrophobic interactions.

In a series of related (E)-N-aryl-2-arylethenesulfonamides evaluated for their cytotoxicity against cancer cell lines, the nature and position of substituents on the N-aryl ring were found to be determinant for their activity. This suggests that for this compound analogues, variations on the ethylphenyl ring would significantly impact their biological profile. For instance, the presence of specific substituents can enhance binding affinity and, consequently, biological activity.

Impact of Substituent Effects on the this compound Scaffold

The introduction of different substituents onto the this compound scaffold can profoundly alter its biological activity through electronic, steric, and hydrophobic effects. Drawing parallels from studies on N-aryl-2-arylethenesulfonamides, we can infer the potential impact of such modifications.

In a study of (E)-N-aryl-2-arylethenesulfonamide analogues, it was observed that unsubstituted or monosubstituted N-aryl rings with halogens resulted in less active compounds. However, the introduction of methoxy (B1213986) groups on the N-aryl ring, particularly in combination with other substituents, led to a significant enhancement in cytotoxic potency. For example, compounds with a 4-methoxy group on the N-aryl ring showed increased activity, and this was further amplified by the presence of a 3-amino group. This highlights the importance of electron-donating groups and their specific placement on the aromatic ring.

The following interactive data table, based on findings from related N-aryl-2-arylethenesulfonamide compounds, illustrates the influence of substituents on cytotoxic activity. While these compounds contain an ethenesulfonamide (B1200577) core, the general principles of substituent effects on the N-aryl ring are likely to be relevant to the this compound scaffold.

Data is illustrative and based on related N-aryl-2-arylethenesulfonamide compounds to demonstrate substituent effects.

These findings suggest that for this compound, the introduction of electron-donating groups, such as methoxy or amino groups, at specific positions on the phenyl ring could enhance biological activity. Conversely, simple halogen substitutions might not be as beneficial. The interplay between the electronic nature and the position of the substituents is a critical factor in the SAR of this class of compounds.

Positional Isomerism and Pharmacophore Development for Ethanesulfonamide Derivatives

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group.

Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide.

Hydrophobic/Aromatic Center (HY/AR): The N-phenyl ring.

Hydrophobic Group (HY): The ethyl substituent.

The relative spatial orientation of these features is critical. The development of a robust pharmacophore model relies on a set of active and inactive molecules. By identifying the common pharmacophoric features present in active compounds but absent in inactive ones, a predictive model can be generated. This model can then be used to virtually screen large compound libraries to identify new potential hits with the desired biological activity. For ethanesulfonamide derivatives, the distance and angles between the sulfonamide hydrogen bonding features and the hydrophobic centers would be key parameters in the pharmacophore model.

Ligand Efficiency and Optimization Strategies in this compound SAR

Ligand efficiency (LE) is a key metric in drug discovery that relates the potency of a compound to its size, typically measured by the number of non-hydrogen atoms. It provides a way to assess the quality of a hit or lead compound, with higher LE values indicating a more efficient use of molecular size to achieve binding affinity. The goal of lead optimization is often to increase potency while maintaining or improving ligand efficiency, thus avoiding excessive growth in molecular weight which can negatively impact drug-like properties.

For this compound, optimization strategies would involve making targeted modifications to the scaffold to improve its interaction with the biological target. This can be guided by the SAR data and pharmacophore models. Common optimization strategies include:

Scaffold Hopping: Replacing the ethanesulfonamide core with other chemical groups that maintain the key pharmacophoric features but may offer improved properties.

Fragment Growing: Starting with a small, efficient fragment that binds to the target and systematically adding chemical moieties to increase potency. For example, one could start with N-phenylethanesulfonamide and explore various alkyl substitutions on the phenyl ring.

Substituent Optimization: Systematically exploring a range of substituents on the N-phenyl ring to fine-tune electronic, steric, and hydrophobic properties for optimal binding.

The following interactive data table provides a hypothetical example of how ligand efficiency might be used to guide the optimization of this compound analogues.

This data is hypothetical and for illustrative purposes to demonstrate the concept of ligand efficiency in lead optimization.

In this hypothetical example, the addition of an amino group (Analogue C) not only significantly improves potency but also increases ligand efficiency, making it a promising candidate for further development. By focusing on optimizing ligand efficiency, medicinal chemists can guide the design of potent and drug-like this compound derivatives.

Advanced Spectroscopic and Structural Analysis of N 4 Ethylphenyl Ethanesulfonamide

X-ray Crystallography of N-(4-ethylphenyl)ethanesulfonamide and Its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physicochemical properties and its recognition by biological targets.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous solid-state structure of a molecule. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not prominently available in public databases, analysis of closely related sulfonamide structures provides a template for the expected findings. For instance, studies on positional isomers of substituted N-phenyl-ethanesulfonamide derivatives reveal how minor structural changes can significantly influence crystal packing through various intermolecular forces. researchgate.netnih.gov These interactions commonly include hydrogen bonds involving the sulfonamide's N-H group and oxygen atoms, as well as π-π stacking between aromatic rings. researchgate.net

A hypothetical crystallographic analysis of this compound would yield precise data points as illustrated in the table below. These parameters define the crystal's unit cell and the molecule's conformation within the crystal lattice.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₀H₁₅NO₂S |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be precisely determined. |

| Key Bond Lengths (Å) | S-N, S-O, S-C, C-N bond distances would be measured. For example, the S-N bond is expected to be around 1.65 Å. |

| Key Bond Angles (°) | O-S-O, C-S-N, and the torsional angle of the N-S bond relative to the phenyl ring would be defined, revealing the molecule's preferred conformation in the solid state. |

| Hydrogen Bonding | The N-H proton of the sulfonamide group is a strong hydrogen bond donor, likely forming N-H···O=S intermolecular hydrogen bonds, leading to the formation of chains or dimers in the crystal lattice. |

This table is illustrative and based on typical values for similar sulfonamide structures.

Co-crystal Structures with Biological Targets for Interaction Insights

To understand how a compound like this compound functions at a molecular level, co-crystallization with its biological target (e.g., an enzyme or receptor) is a powerful technique. rsc.org By determining the structure of the compound bound within the active site of a protein, researchers can visualize the specific interactions that are responsible for its biological activity.

This process involves preparing a stable complex of the protein and the compound and then screening for crystallization conditions. The resulting co-crystal structure reveals:

Binding Mode: The precise orientation and conformation of this compound within the protein's binding pocket.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and amino acid residues of the target protein. For example, the ethyl group on the phenyl ring might fit into a hydrophobic pocket, while the sulfonamide group could form critical hydrogen bonds with polar residues.

Conformational Changes: Any changes in the protein's structure upon binding of the compound.

While specific co-crystal structures for this compound are not publicly documented, this approach has been instrumental in the development of other sulfonamide-based inhibitors, such as those targeting BET bromodomains. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the structure, dynamics, and conformation of the molecule in solution, which is more representative of a physiological environment. unimelb.edu.au

Standard one-dimensional ¹H and ¹³C NMR spectra are used to confirm the chemical structure of this compound by identifying the chemical shifts and couplings of all unique protons and carbon atoms. nih.gov Advanced, multi-dimensional NMR techniques provide deeper insights:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity of the carbon skeleton. For this compound, this would confirm the coupling between the ethyl group's CH₂ and CH₃ protons and the couplings among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons, allowing for unambiguous assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different functional groups, such as linking the ethanesulfonyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the molecule's three-dimensional shape and preferred conformation in solution. This could reveal, for example, the spatial relationship between the ethyl group and the sulfonamide moiety.

Table 2: Expected Advanced NMR Correlations for this compound

| NMR Experiment | Expected Key Correlations | Information Gained |

| ¹H-¹H COSY | Correlation between aromatic protons on the ethylphenyl ring; correlation between -CH₂- and -CH₃ of the ethyl group. | Confirms proton-proton coupling networks within the ethyl and phenyl fragments. |

| ¹H-¹³C HSQC | Direct correlation of each proton to its attached carbon (e.g., aromatic C-H, ethyl C-H). | Unambiguous assignment of carbon signals based on known proton assignments. |

| ¹H-¹³C HMBC | Correlation from ethyl protons to aromatic carbons; correlation from sulfonamide N-H to adjacent aromatic carbons. | Confirms the overall assembly of the molecular fragments and substitution pattern. |

| NOESY | Spatial correlation between the protons of the ethanesulfonyl group and the aromatic ring. | Provides insights into the solution-state conformation and rotational preferences around the S-N bond. |

This table is illustrative of the data that would be obtained from such experiments.

Mass Spectrometry-Based Proteomics for Target Identification and Validation

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action and potential off-target effects. brieflands.com Mass spectrometry (MS)-based proteomics provides a powerful and unbiased platform for this purpose. nih.govnih.gov Several strategies can be employed:

Affinity-Based Chemical Proteomics: This is a common approach where this compound is chemically modified to incorporate a reactive group and a reporter tag (like biotin). semanticscholar.org The modified compound (probe) is incubated with a cell lysate, where it covalently binds to its protein targets. The probe-protein complexes are then captured using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag), separated from non-binding proteins, and the captured proteins are identified by tandem mass spectrometry (MS/MS). semanticscholar.orghaematologica.org

Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to a protein, it can stabilize the protein's structure, making it more resistant to degradation by proteases. thno.org In a DARTS experiment, cell lysates are treated with and without this compound, followed by limited proteolysis. The samples are then analyzed by MS to identify proteins that show decreased degradation in the presence of the compound, indicating they are potential targets. thno.org

Cellular Thermal Shift Assay (CETSA): Similar to DARTS, CETSA is a label-free method that relies on ligand-induced protein stabilization. rsc.org It is based on the observation that target proteins become more resistant to heat-induced denaturation upon ligand binding. Cells or lysates are heated to various temperatures in the presence or absence of this compound. The remaining soluble proteins are then quantified by mass spectrometry. Proteins that show increased thermal stability in the presence of the compound are identified as targets. rsc.org

These proteomic approaches can generate a list of candidate protein targets, which must then be validated through subsequent biochemical and cellular assays to confirm a direct and functionally relevant interaction with this compound.

Future Directions and Translational Research Perspectives for N 4 Ethylphenyl Ethanesulfonamide

Emerging Therapeutic Applications of N-(4-ethylphenyl)ethanesulfonamide Derivatives

The core structure of this compound serves as a versatile scaffold for the design of new therapeutic agents. Research into its derivatives has unveiled a spectrum of biological activities, suggesting potential applications across various disease areas. The ethanesulfonamide (B75362) moiety is a key functional group that contributes to the unique chemical and biological properties of these molecules. ontosight.ai

One of the significant areas of investigation is in neurodegenerative diseases. For instance, derivatives of N-(4-ethylphenyl)benzamide have been synthesized and evaluated for their potential in treating Alzheimer's disease. Specifically, the compound 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide demonstrated potent inhibitory activity against butyrylcholinesterase, an important enzyme target in Alzheimer's therapy. researchgate.net The presence of the 4-ethylphenyl group was noted to potentially enhance the therapeutic potential of this molecule. researchgate.net

In the realm of oncology, sulfonamide derivatives are being extensively studied for their anticancer properties. ontosight.ai A series of (E)-N-aryl-2-arylethenesulfonamides showed potent cytotoxicity against a variety of cancer cell lines, with IC50 values in the nanomolar range. nih.gov These compounds were found to inhibit tubulin polymerization, a critical process in cell division, making them attractive as antimitotic agents. nih.gov While a direct N-(4-ethylphenyl) derivative was not the lead compound in this specific study, the findings highlight a promising avenue for designing new anticancer drugs based on the ethanesulfonamide framework.

Furthermore, the discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib) as a potent and orally available Bromodomain and Extraterminal (BET) family bromodomain inhibitor underscores the potential of this chemical class. acs.orgacs.org BET inhibitors are a novel class of epigenetic modulators with broad potential in oncology. The development of Mivebresib, which has undergone clinical investigation, showcases the translational promise of ethanesulfonamide derivatives. acs.orgacs.org

The antibacterial potential of related structures has also been explored. For example, 2-(4-Ethylphenyl)benzo[d] ontosight.ainih.govselenazol-3(2H)-one, a compound containing a related structural motif, was synthesized and evaluated for its antibacterial properties. nih.gov This points towards the possibility of modifying the this compound core to develop novel antimicrobial agents.

| Derivative Class | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| N-(4-ethylphenyl)benzamide derivatives | Alzheimer's Disease (Butyrylcholinesterase inhibitor) | Demonstrated excellent IC50 value (0.82 ± 0.001 μM) against butyrylcholinesterase. | researchgate.net |

| (E)-N-aryl-2-arylethenesulfonamides | Anticancer (Microtubule-targeted agents) | Exhibited potent cytotoxicity against various cancer cell lines (IC50 values from 5 to 10 nM). | nih.gov |

| Pyrrolopyridone ethanesulfonamides | Anticancer (BET bromodomain inhibitor) | Discovery of ABBV-075/Mivebresib, a potent and orally bioavailable BET inhibitor. | acs.orgacs.org |

| Benzo[d] ontosight.ainih.govselenazol-3(2H)-one derivatives | Antibacterial | Synthesis and evaluation of derivatives like 2-(4-Ethylphenyl)benzo[d] ontosight.ainih.govselenazol-3(2H)-one. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Ethanesulfonamide Drug Discovery

The traditional drug discovery pipeline is a lengthy and costly process. accscience.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating various stages, from target identification to lead optimization. nih.govaccscience.com These computational tools are particularly well-suited for the exploration of chemical space around scaffolds like this compound.

Machine learning models, such as random forests, artificial neural networks (ANN), and support vector machines (SVM), can be trained on large datasets of known sulfonamides and their biological activities to predict the potential of novel derivatives. researchgate.net For example, a study successfully used ML models to identify potential sulfonamide-like antimicrobial compounds from a database of phytochemicals with high prediction accuracy. researchgate.net This approach could be adapted to screen virtual libraries of this compound derivatives for various therapeutic activities.

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, is being enhanced by ML algorithms. researchgate.net By analyzing the structural features of ethanesulfonamide derivatives and their corresponding biological activities, ML-powered QSAR models can identify key molecular descriptors that govern efficacy and selectivity. This knowledge can guide the rational design of more potent and targeted compounds. In one instance, a gradient boosting classifier, an ML technique, was used to successfully predict N-phenyl-4-(phenylsulfonamido)benzamide as an active butyrylcholinesterase inhibitor. tandfonline.com

Furthermore, AI is playing an increasingly important role in synthetic route planning. acs.org Algorithms can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic pathways for complex molecules, including new derivatives of this compound. This can significantly reduce the time and resources required for chemical synthesis.

| AI/ML Technique | Application | Example/Potential for Ethanesulfonamides | Reference |

|---|---|---|---|

| Random Forest, ANN, SVM | Virtual Screening and Hit Identification | Screening large virtual libraries of this compound derivatives to predict their biological activity against specific targets. | researchgate.net |

| Gradient Boosting Classifier | Prediction of Enzyme Inhibition | Predicting the inhibitory potential of novel ethanesulfonamide derivatives against enzymes like cholinesterases or kinases. | tandfonline.com |

| ML-Enhanced QSAR | Lead Optimization | Identifying key structural modifications to the this compound scaffold to improve potency and selectivity. | researchgate.net |

| AI-Powered Retrosynthesis | Synthesis Planning | Designing efficient and cost-effective synthetic routes for novel, computationally designed ethanesulfonamide derivatives. | acs.org |

Development of Novel Assay Platforms for this compound Evaluation

The robust evaluation of drug candidates requires sophisticated and reliable assay platforms. As new derivatives of this compound are developed, the need for advanced in vitro and cell-based assays to characterize their mechanism of action and pharmacological profile becomes crucial.

For derivatives targeting protein-protein interactions or specific enzyme active sites, biophysical and biochemical assays are indispensable. Techniques such as protein-based Nuclear Magnetic Resonance (NMR) fragment screening can identify weak-binding fragments that can be elaborated into more potent inhibitors. acs.org Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another powerful tool for quantifying ligand-protein binding and have been used in the discovery of BET bromodomain inhibitors. acs.orgacs.org These platforms could be readily adapted to screen and characterize this compound derivatives.

Cell-based assays are critical for understanding how a compound affects cellular processes in a more physiologically relevant context. For anticancer derivatives, assays that measure inhibition of tubulin polymerization and cell cycle arrest are essential. nih.gov Luciferase reporter assays are valuable for assessing the engagement of a compound with its target within a cell, as demonstrated in the development of BRD4 inhibitors. acs.org

To investigate potential off-target effects and to build a comprehensive biological profile, high-throughput screening against panels of receptors and enzymes is necessary. Furthermore, for derivatives designed as antimicrobial agents, assays measuring the inhibition of specific bacterial enzymes, such as β-lactamase activity using a chromogenic substrate like nitrocefin, are required. nih.gov The development of novel assay formats, such as a KRas(GDP)/GTP exchange assay using fluorescence-labeled nucleotides, showcases the innovation in this field, which can inspire new ways to evaluate ethanesulfonamide derivatives against challenging targets. esmed.org

| Assay Platform | Purpose | Example Application | Reference |

|---|---|---|---|

| Protein-Based NMR Fragment Screening | Initial hit identification | Screening for weak binders to a target protein to guide initial drug design. | acs.org |

| Time-Resolved FRET (TR-FRET) | Quantifying ligand-protein binding affinity | Determining the Ki of BET bromodomain inhibitors. | acs.orgacs.org |

| Tubulin Polymerization Assay | Mechanism of action for anticancer agents | Evaluating the effect of compounds on microtubule formation. | nih.gov |

| Luciferase Reporter Assay | Target engagement in cells | Confirming that a compound interacts with its intended target within a cellular environment. | acs.org |

| Enzyme Inhibition Assays (e.g., Nitrocefin) | Evaluating antimicrobial activity | Measuring the inhibition of bacterial enzymes like β-lactamase. | nih.gov |

| Fluorescence-Based Exchange Assays | Studying challenging protein targets | Monitoring nucleotide exchange in proteins like KRas. | esmed.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)ethanesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-ethylaniline using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C). Post-synthesis purification via recrystallization (ethanol/water) improves yield (typically 60–75%) .**

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the sulfonamide linkage (δ 2.8–3.2 ppm for SO₂CH₂) and aromatic protons.

- IR spectroscopy to identify sulfonyl S=O stretches (1350–1150 cm⁻¹).

- Mass spectrometry (ESI or EI) for molecular ion validation (expected m/z ~ 213.3).

- Melting point analysis (reported mp 172–174°C for analogues) to assess purity .

Q. What in vitro assays are suitable for initial biological evaluation of this compound’s anticancer potential?

- Methodological Answer : Screen using:

- MTT assays on cancer cell lines (e.g., prostate 22RV1 or breast MCF-7) to assess cytotoxicity (IC₅₀ values).

- Apoptosis assays (Annexin V/PI staining) to evaluate mechanistic pathways.

- Dose-response studies (1–100 µM) to establish potency thresholds. Include positive controls (e.g., cisplatin) for comparison .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and biological targets like NRF2?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the NRF2-Keap1 complex (PDB ID: 2FLU). Focus on:

- Binding affinity (ΔG < -7 kcal/mol suggests strong interaction).

- Key residues (e.g., Keap1’s Cys151) for covalent bonding.

- MD simulations (GROMACS) to assess stability over 100 ns. Validate predictions with in vitro NRF2 luciferase reporter assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives?

- Methodological Answer : Address discrepancies via:

- Systematic substituent variation (e.g., ethyl vs. trifluoromethyl groups at the phenyl ring).

- Free-Wilson analysis to quantify contributions of specific moieties to activity.

- Meta-analysis of published IC₅₀ values across cell lines to identify trends (e.g., enhanced potency with electron-withdrawing groups) .

Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity of this compound?

- Methodological Answer : Use rodent models (Sprague-Dawley rats):

- Pharmacokinetics : Administer 10 mg/kg IV/orally; collect plasma samples at 0, 1, 2, 4, 8, 24 hours. Analyze via LC-MS/MS for Cₘₐₓ, t₁/₂, and bioavailability.

- Toxicity : Conduct 28-day subacute studies (OECD 407), monitoring liver/kidney function (ALT, BUN) and histopathology. Compare to vehicle controls .

Data Contradiction Analysis

- Example : Conflicting cytotoxicity data between prostate (22RV1) and breast (MCF-7) cell lines may arise from tissue-specific NRF2 expression levels . Validate via qPCR/Western blot to correlate NRF2 activity with compound efficacy .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.